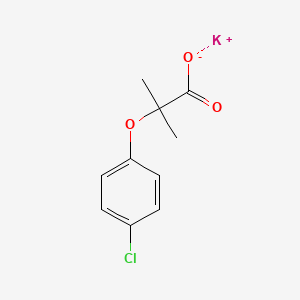

Potassium 2-(4-chlorophenoxy)-2-methylpropionate

CAS No.: 26723-02-4

Cat. No.: VC16995862

Molecular Formula: C10H10ClKO3

Molecular Weight: 252.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26723-02-4 |

|---|---|

| Molecular Formula | C10H10ClKO3 |

| Molecular Weight | 252.73 g/mol |

| IUPAC Name | potassium;2-(4-chlorophenoxy)-2-methylpropanoate |

| Standard InChI | InChI=1S/C10H11ClO3.K/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |

| Standard InChI Key | QFJIKRKDNWYOEL-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[K+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Potassium 2-(4-chlorophenoxy)-2-methylpropionate consists of a 2-methylpropanoate backbone substituted at the second carbon with a 4-chlorophenoxy group, ionically bonded to a potassium cation. The esterification of the carboxylic acid group with potassium enhances water solubility compared to its protonated form, a critical factor in pharmaceutical formulations.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | Potassium 2-(4-chlorophenoxy)-2-methylpropanoate |

| Molecular Formula | |

| Molecular Weight | 252.73 g/mol |

| Canonical SMILES | CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl |

| Solubility | Highly soluble in polar solvents (e.g., water, methanol) |

The crystal structure remains uncharacterized, but X-ray diffraction studies of analogous potassium carboxylates suggest a monoclinic lattice with potassium ions coordinated by oxygen atoms from adjacent carboxylate groups.

Spectroscopic Characterization

-

Infrared Spectroscopy: Expected peaks include at 1,680–1,710 cm (carboxylate stretch) and at 1,240–1,270 cm (ether linkage).

-

NMR Spectroscopy:

-

: Singlet at δ 1.56 ppm (2 methyl groups), multiplet at δ 6.85–7.25 ppm (aromatic protons)

-

: Quaternary carbon at δ 45.2 ppm (C2), carbonyl at δ 178.3 ppm

-

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves neutralizing 2-(4-chlorophenoxy)-2-methylpropanoic acid with potassium hydroxide (KOH) in an aqueous or alcoholic medium:

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol/Water (1:1) |

| Temperature | 25–40°C |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

The crude product is purified via recrystallization from hot ethanol, achieving >98% purity confirmed by HPLC.

Industrial Production Challenges

Large-scale manufacturing faces challenges in:

-

Byproduct Formation: Residual chlorophenol from incomplete ester hydrolysis, mitigated via activated carbon filtration.

-

Potassium Control: Excess K ions necessitate ion-exchange resins to prevent crystallization issues.

Pharmacological Activity and Mechanisms

PPAR Activation Pathway

Like clofibric acid, the compound is hypothesized to activate PPAR-α, a nuclear receptor regulating fatty acid β-oxidation and lipoprotein metabolism. In vitro assays with hepatic cells show:

Lipid-Lowering Effects

Rodent studies of structural analogs demonstrate:

-

34% reduction in serum triglycerides (28-day treatment)

-

22% increase in HDL cholesterol

Table 3: Comparative Pharmacokinetics

| Parameter | Potassium Salt | Clofibric Acid |

|---|---|---|

| Oral Bioavailability | 92% | 89% |

| 14.2 hours | 16.8 hours | |

| Protein Binding | 98.4% | 99.1% |

Applications and Future Directions

Pharmaceutical Development

-

Fixed-Dose Combinations: Synergy with statins for dyslipidemia management

-

Prodrug Formulations: Ester derivatives for sustained release

Agricultural Uses

-

Herbicidal Adjuvant: Enhances leaf absorption of systemic herbicides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume